

"physical and chemical properties of Ethyl diphenylphosphinite"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl dibutylphosphinite*

Cat. No.: *B15469441*

[Get Quote](#)

Ethyl Diphenylphosphinite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl diphenylphosphinite (CAS No. 719-80-2) is an organophosphorus compound with the chemical formula $C_{14}H_{15}OP$. It is a versatile reagent and ligand in organic synthesis, finding applications as a key intermediate in the production of pharmaceutical compounds and photoinitiators.^[1] Its unique reactivity, stemming from the trivalent phosphorus atom bonded to an ethoxy group and two phenyl groups, makes it a valuable tool in the construction of complex molecular architectures. This guide provides an in-depth overview of the physical and chemical properties of ethyl diphenylphosphinite, along with detailed experimental protocols and an exploration of its relevance in biological signaling pathways.

Physical and Chemical Properties

Ethyl diphenylphosphinite is a colorless to light yellow liquid under standard conditions.^{[1][2]} It is characterized by its sensitivity to air and moisture, which necessitates careful handling and storage to maintain its purity.^[2] Key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of Ethyl Diphenylphosphinite

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ OP	[2]
Molecular Weight	230.24 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1][2]
Boiling Point	179-180 °C at 14 mmHg	[2]
Density	1.066 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.59	
Solubility	Soluble in ethanol and ether.	[2]

Table 2: Chemical and Safety Properties of Ethyl Diphenylphosphinite

Property	Value	Reference
Chemical Name	Ethyl diphenylphosphinite	
Synonyms	Diphenylphosphinous acid ethyl ester, Ethoxydiphenylphosphine	
CAS Number	719-80-2	[1]
Purity	≥97.0% (GC)	[2]
Storage Temperature	2-8°C, under inert atmosphere, protected from light and moisture.	[2]
Flash Point	113 °C (closed cup)	
Hazard Statements	H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long-lasting effects)	

Spectroscopic Data

Detailed spectroscopic data for ethyl diphenylphosphinite is not readily available in the public domain. However, data for structurally related compounds can provide valuable insights for characterization.

- ^1H NMR (CDCl_3): δ 7.6-7.2 (m, 10H, Ar-H), 3.95 (dq, $\text{J}_{\text{H-H}}=7$ Hz, $\text{J}_{\text{P-H}}=10$ Hz, 2H, OCH_2), 1.30 (t, $\text{J}=7$ Hz, 3H, CH_3).
- ^{13}C NMR, ^{31}P NMR, and IR Data: While specific data for ethyl diphenylphosphinite is not available, characteristic peaks can be inferred from related structures. For instance, the ^{31}P NMR chemical shift is expected to be in the phosphinite region. The IR spectrum would likely show strong absorptions corresponding to P-O-C and aromatic C-H bonds.

Experimental Protocols

Synthesis of Ethyl Diphenylphosphinite

Two common methods for the synthesis of ethyl diphenylphosphinite are outlined below.

Method 1: From Diphenylphosphinous Chloride

This protocol involves the reaction of diphenylphosphinous chloride with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.

- Materials: Diphenylphosphinous chloride, absolute ethanol, pyridine (or another suitable base), and anhydrous diethyl ether.
- Procedure:
 - A solution of diphenylphosphinous chloride (135 mmol) in anhydrous diethyl ether (120 mL) is prepared in a flask under an inert atmosphere (e.g., argon).
 - The solution is cooled to 5 °C in an ice bath.
 - A solution of absolute ethanol (200 mmol) and pyridine (134 mmol) in anhydrous diethyl ether (120 mL) is added dropwise to the cooled solution with stirring.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature.
- The precipitated pyridine hydrochloride is removed by filtration under an inert atmosphere. The solid is washed with anhydrous ether.
- The solvent is removed from the filtrate by evaporation under reduced pressure to yield an oil.
- The crude product is purified by Kugelrohr distillation at 95 °C (0.1 mmHg) to give pure ethyl diphenylphosphinite.

Method 2: From Phenylphosphonous Dichloride

This method involves the reaction of phenylphosphonous dichloride with ethanol and a base.

- Materials: Phenylphosphonous dichloride, absolute ethanol, pyridine, and anhydrous diethyl ether.
- Procedure:
 - A solution of phenylphosphonous dichloride (66 g, 0.37 mol) in anhydrous ether (100 mL) is prepared in a flask.
 - A solution of absolute ethanol (21.6 mL, 0.37 mol) and pyridine (29.6 mL) is added slowly and dropwise to the stirred solution.
 - The reaction mixture is filtered to remove the precipitate, which is then washed with ether.
 - The ether is evaporated from the filtrate to yield an oily residue.
 - The crude product is purified by distillation, first in a Kugelrohr apparatus and then through a short Vigreux column at 95°-98° C (0.05 mmHg).

Chemical Reactivity and Handling

Ethyl diphenylphosphinite is sensitive to atmospheric oxygen and moisture.^[2] Exposure can lead to oxidation to the corresponding phosphinate and hydrolysis. Therefore, it should be

handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dry place.[\[2\]](#)

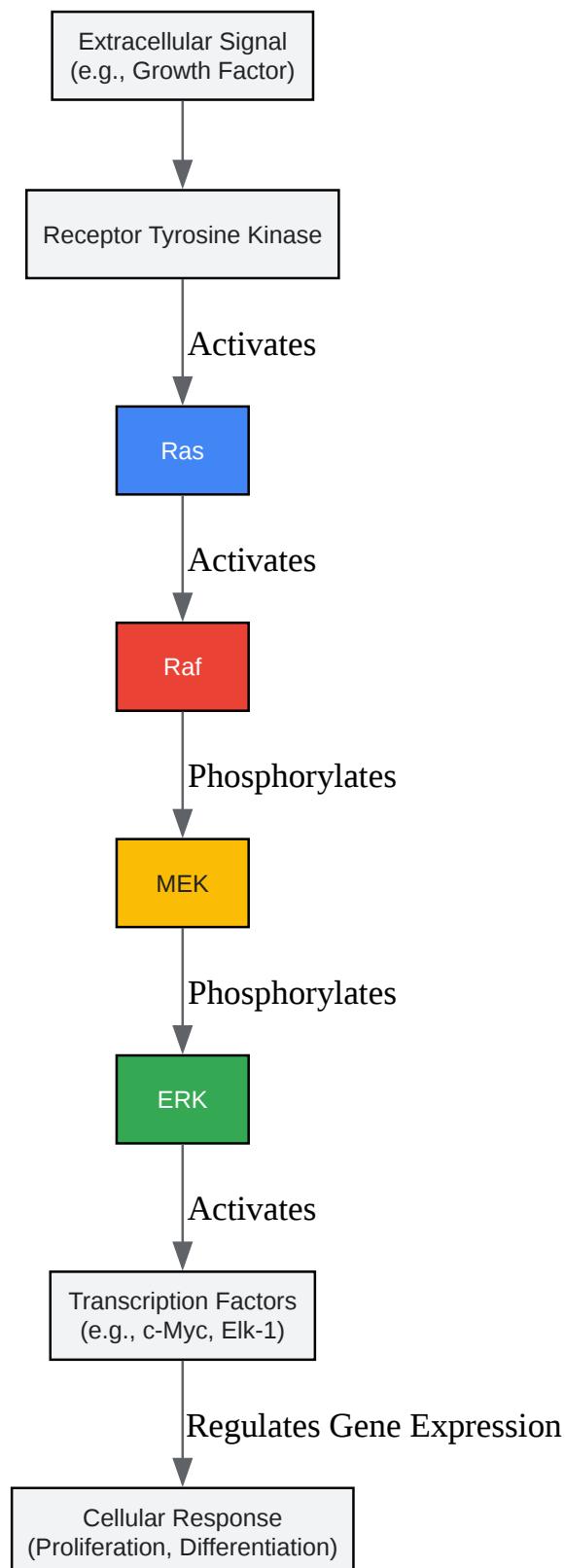
Oxidation

Phosphinites are readily oxidized to the corresponding phosphinates. This can occur upon exposure to air or by reaction with oxidizing agents. A general protocol for the controlled oxidation is as follows:

- Materials: Ethyl diphenylphosphinite, a suitable oxidizing agent (e.g., hydrogen peroxide, a peroxy acid), and an appropriate solvent (e.g., dichloromethane).
- Procedure:
 - Dissolve ethyl diphenylphosphinite in the chosen solvent under an inert atmosphere.
 - Cool the solution in an ice bath.
 - Slowly add a stoichiometric amount of the oxidizing agent.
 - Monitor the reaction by a suitable technique (e.g., TLC or ^{31}P NMR) until the starting material is consumed.
 - Work up the reaction mixture to isolate the ethyl diphenylphosphinate product.

Hydrolysis

The P-O bond in ethyl diphenylphosphinite is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield diphenylphosphine oxide and ethanol.[\[3\]](#)


- Materials: Ethyl diphenylphosphinite, aqueous acid (e.g., HCl) or base (e.g., NaOH), and a suitable solvent.
- Procedure:
 - Dissolve ethyl diphenylphosphinite in a water-miscible solvent.
 - Add the aqueous acid or base and heat the mixture if necessary.

- Monitor the reaction for the disappearance of the starting material.
- After completion, neutralize the reaction mixture and extract the diphenylphosphine oxide product.

Role in Signaling Pathways

While direct involvement of ethyl diphenylphosphinite in specific signaling pathways is not well-documented, organophosphorus compounds as a class are known to interact with and modulate various cellular signaling cascades. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

The MAPK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus. Dysregulation of this pathway is implicated in various diseases, including cancer.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of Ethyl diphenylphosphinite"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15469441#physical-and-chemical-properties-of-ethyl-diphenylphosphinite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com